molecular formula C13H11N5O B604776 5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE CAS No. 352553-54-9

5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

Cat. No.: B604776
CAS No.: 352553-54-9
M. Wt: 253.26g/mol
InChI Key: SRBWELGEIXBGBE-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes an anilino group, a carbohydrazonoyl group, and a pyridinecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the reaction of an aniline derivative with a carbohydrazide and a pyridinecarbonitrile precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Specific catalysts or reagents may also be used to enhance the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to produce larger quantities. The use of automated reactors and advanced purification techniques can help achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE include:

  • 4-Anilino-5-[2-(4-hydroxy-3-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 4-Anilino-5-[2-(4-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

CAS No.

352553-54-9

Molecular Formula

C13H11N5O

Molecular Weight

253.26g/mol

IUPAC Name

4-anilino-5-[(E)-hydrazinylidenemethyl]-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H11N5O/c14-6-11-12(18-10-4-2-1-3-5-10)9(8-17-15)7-16-13(11)19/h1-5,7-8H,15H2,(H2,16,18,19)/b17-8+

InChI Key

SRBWELGEIXBGBE-CAOOACKPSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC=C2C=NN)C#N

Origin of Product

United States

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